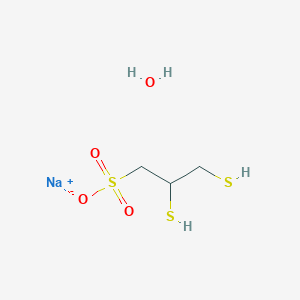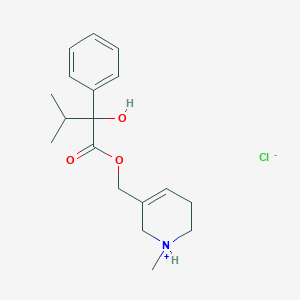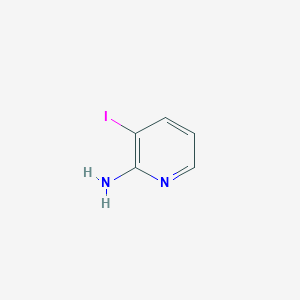
N-Succinimidyl 4-(tri-n-butilstannyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate involves several key steps starting from precursor molecules. Typically, it is synthesized in two steps from 4-methyl-3-iodobenzoic acid. The process includes the preparation of tin-containing intermediates, which are essential for the subsequent radioiodination reactions. This synthesis route ensures the production of the compound with high purity and yield, which is crucial for its application in sensitive biomedical applications (Garg, P., Garg, S., & Zalutsky, M., 1993).
Molecular Structure Analysis
The molecular structure of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is characterized by the presence of a succinimidyl group and a tri-n-butylstannyl moiety attached to a benzoate core. This structure is pivotal for its reactivity and utility in conjugation reactions, especially in the context of attaching radioactive iodine to target molecules. The compound's structure has been confirmed through various spectroscopic methods, including ^1H NMR, MS, and IR, ensuring the correct identity and purity necessary for biomedical applications (Duan-zhi, Y., 2005).
Chemical Reactions and Properties
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is primarily used in radiohalogenation reactions, particularly for the labeling of monoclonal antibodies with radioactive iodine. This compound, due to its tin-containing group, facilitates the efficient incorporation of iodine isotopes into target molecules. The reaction conditions, such as the choice of oxidant and temperature, are optimized to achieve high labeling efficiency and radiochemical purity. These chemical properties make it an invaluable reagent in the preparation of radio-labeled compounds for diagnostic and therapeutic purposes (Zalutsky, M. & Narula, A., 1988).
Aplicaciones Científicas De Investigación
Radiohalogenación de Proteínas
Este compuesto se utiliza como intermedio en la radiohalogenación de proteínas. Facilita la introducción de radiohalógenos en proteínas, lo que es un paso crucial en el desarrollo de radiofármacos para la terapia del cáncer y la imagenología diagnóstica .
Astatación de Anticuerpos
N-Succinimidyl 4-(tri-n-butilstannyl)benzoate: es fundamental en la astatación de anticuerpos. Este proceso implica unir el nucleido emisor alfa Astatine-211 a los anticuerpos, que luego se pueden usar para la terapia alfa dirigida en oncología .
Síntesis de Enlaces Bifuncionales
El compuesto sirve como precursor en la síntesis de enlaces bifuncionales. Estos enlaces se utilizan para unir isótopos radiactivos a moléculas de direccionamiento como péptidos o anticuerpos, mejorando la especificidad y la eficacia de los radiofármacos .
Disminución de la Captación Tiroidea de Radioyodo
En el campo de la medicina nuclear, es importante reducir la captación tiroidea de radioyodo para minimizar los efectos secundarios durante los procedimientos diagnósticos y terapéuticos. This compound se utiliza en métodos que disminuyen esta captación, mejorando así la seguridad del paciente .
Estudios de Estabilidad in Vivo
La estabilidad de los compuestos radiomarcados in vivo es un aspecto crítico de su desarrollo. Este compuesto se utiliza en la preparación de proteínas radiomarcadas, y los estudios posteriores evalúan su estabilidad dentro de los sistemas biológicos .
Desarrollo de Radiocoloides
Los radiocoloides se utilizan en el tratamiento de afecciones como la ascitis maligna. This compound juega un papel en la preparación de estos coloides, que luego se marcan con radionucleidos terapéuticos .
Optimización de la Tasa de Etiquetado
La eficiencia del etiquetado de biomoléculas con isótopos radiactivos es primordial para el uso práctico de los radiofármacos. La investigación que involucra This compound incluye la optimización de la tasa de etiquetado de compuestos, lo cual es esencial para lograr altos rendimientos radioquímicos .
Estudios de Biodistribución Comparativa
Después del etiquetado exitoso de biomoléculas, es necesario comprender su distribución dentro del cuerpo. This compound se utiliza en la preparación de compuestos etiquetados para estudios de biodistribución, que informan la dosimetría y la eficacia terapéutica .
Mecanismo De Acción
Target of Action
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.
Mode of Action
The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKOFHWTNBVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148234 | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107759-58-0 | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














